-Bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound, has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This similarity suggests potential for the development of novel therapeutic agents. Studies have explored its activity against various targets, including:
The unique properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine have also attracted interest in material science. Studies have explored its potential applications in:
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo and pyridine ring structures. Its molecular formula is , with a molecular weight of approximately 198.02 g/mol. This compound features a bromine atom at the 5-position of the pyrazolo ring, which significantly influences its chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activities.
This compound exhibits notable biological activities, including:
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:
5-Bromo-1H-pyrazolo[3,4-b]pyridine finds applications in several fields:
Studies involving 5-bromo-1H-pyrazolo[3,4-b]pyridine focus on its interactions with various biological targets:
Several compounds share structural similarities with 5-bromo-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromo-2H-pyrazolo[3,4-b]pyridine | 0.94 | Different hydrogenation state |
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 0.90 | Methyl group at the 3-position |
4-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.90 | Bromine at the 4-position |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.87 | Methyl substitution at the 1-position |
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.94 | Amino group at the 3-position |
These compounds exhibit unique properties based on their structural differences while retaining similar core functionalities that could influence their reactivity and biological activities.
Irritant